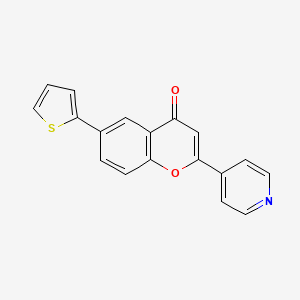![molecular formula C25H15F9N2 B12517201 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 817638-56-5](/img/structure/B12517201.png)
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an imidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole typically involves the trifluoromethylation of imidazole derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated levels, depending on the specific reagents and catalysts used .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the trifluoromethyl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced imidazole compounds .
Scientific Research Applications
4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. The electron-withdrawing nature of the trifluoromethyl groups also influences the compound’s reactivity and stability, making it a potent inhibitor or activator of specific biochemical pathways .
Comparison with Similar Compounds
- 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol
- 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
- Phosphine, tris[4-(trifluoromethyl)phenyl]-
Comparison: Compared to these similar compounds, 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole stands out due to its imidazole core, which imparts unique chemical and biological properties.
Properties
CAS No. |
817638-56-5 |
|---|---|
Molecular Formula |
C25H15F9N2 |
Molecular Weight |
514.4 g/mol |
IUPAC Name |
4-methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C25H15F9N2/c1-14-21(15-2-6-17(7-3-15)23(26,27)28)36(20-12-10-19(11-13-20)25(32,33)34)22(35-14)16-4-8-18(9-5-16)24(29,30)31/h2-13H,1H3 |
InChI Key |
PFYXMQBKJNZZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,4-Dioxaspiro[4.5]decan-8-yl)non-2-en-1-one](/img/structure/B12517118.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
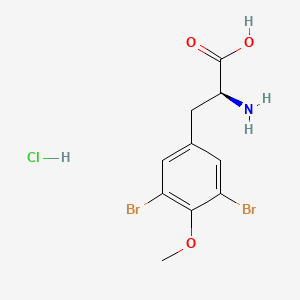
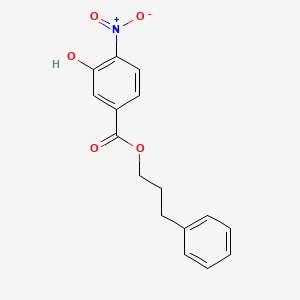
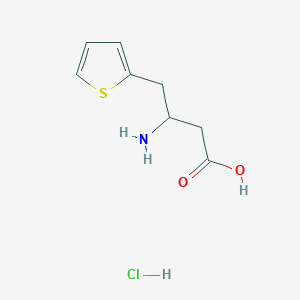
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
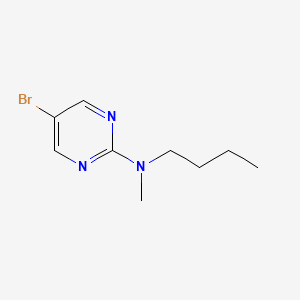
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
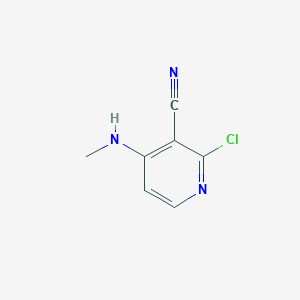
![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylbutanoate](/img/structure/B12517188.png)
![1H-Indole-3-dodecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12517192.png)

